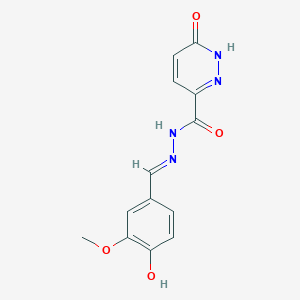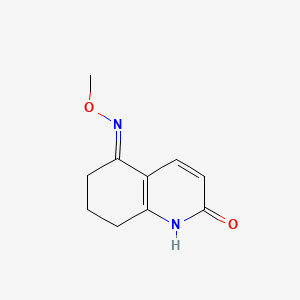![molecular formula C20H18N4O B11992705 N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzo[g]indazole core, which is a fused bicyclic system, and a phenylethylidene moiety, contributing to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide and an appropriate aldehyde or ketone, such as acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide+acetophenone→N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is used as a precursor for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine
In medicinal research, N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is studied for its pharmacological properties. It has been evaluated for its cytotoxicity against various cancer cell lines, showing potential as a therapeutic agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves its interaction with cellular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of essential biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-naphthyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide stands out due to its specific phenylethylidene moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13(14-7-3-2-4-8-14)21-24-20(25)19-17-12-11-15-9-5-6-10-16(15)18(17)22-23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
GXDYZHDSUXLLRU-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)
![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)



